5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid
CAS No.:
Cat. No.: VC16785279
Molecular Formula: C25H18O12
Molecular Weight: 510.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H18O12 |
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Molecular Weight | 510.4 g/mol |
IUPAC Name | 5-[[3-carboxy-5-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C25H18O12/c26-21(27)14-2-12(10-36-19-6-15(22(28)29)4-16(7-19)23(30)31)1-13(3-14)11-37-20-8-17(24(32)33)5-18(9-20)25(34)35/h1-9H,10-11H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
Standard InChI Key | TVSOWOCPQXTATN-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Introduction
5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid is a complex organic compound with significant applications in materials science and advanced chemistry. Its intricate structure includes multiple functional groups and aromatic rings, making it an essential subject of study for the development of metal-organic frameworks (MOFs), catalysis, and gas storage systems.
Synthesis
The synthesis of 5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid involves multi-step organic reactions. These typically include:
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Formation of the phenylenebis(methylene) core: This step involves the reaction of precursors containing methylene and phenyl groups.
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Etherification: Connection of isophthalic acid moieties to the central core via ether bonds.
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Carboxylation: Introduction of carboxylic acid groups to enhance reactivity and coordination potential.
Applications
The unique structural characteristics of this compound make it highly versatile in advanced material applications:
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Metal-Organic Frameworks (MOFs): The compound’s ability to form coordination complexes with metal ions enables the creation of stable MOFs for gas storage and separation technologies.
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Catalysis: Its robust framework supports catalytic reactions in both industrial and laboratory settings.
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Polymer Science: The compound contributes to the synthesis of high-performance polymers with enhanced thermal and mechanical properties .
Comparative Analysis
To understand its uniqueness, a comparison with structurally similar compounds is provided below:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
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5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid | 466.39 g/mol | Different phenylenebis(methylene) linkage | |
4,4'-[(5-Carboxy-1,3-phenylenebis(oxy)]dibenzoic acid | 482.35 g/mol | Alternative substitution patterns | |
5-Carboxy-1,3-phenylenedicarboxylic acid | 224.17 g/mol | Simpler structure with fewer functional groups |
Research Potential
The compound’s ability to form coordination networks has been extensively studied for its potential in:
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Gas Storage: MOFs derived from this compound exhibit high porosity and selective adsorption properties.
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Catalytic Applications: Its coordination complexes are being explored for use in oxidation and reduction reactions.
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Material Science Innovations: It is a promising candidate for creating lightweight yet durable materials for aerospace and automotive industries .
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